molecular formula C13H11FN6O2S B11264171 N-(3-fluorophenyl)-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide

N-(3-fluorophenyl)-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide

Cat. No.: B11264171
M. Wt: 334.33 g/mol
InChI Key: IEECQHCOPINTNS-UHFFFAOYSA-N
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Description

N-(3-FLUOROPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a fluorophenyl group, a triazolo-triazine moiety, and an acetamide linkage

Preparation Methods

The synthesis of N-(3-FLUOROPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the triazolo-triazine core, followed by the introduction of the fluorophenyl group and the acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(3-FLUOROPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

N-(3-FLUOROPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-FLUOROPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

N-(3-FLUOROPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE can be compared with other similar compounds, such as:

    N-(3-CHLOROPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.

    N-(3-BROMOPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE:

The uniqueness of N-(3-FLUOROPHENYL)-2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H11FN6O2S

Molecular Weight

334.33 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[(6-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H11FN6O2S/c1-7-11(22)16-12-17-18-13(20(12)19-7)23-6-10(21)15-9-4-2-3-8(14)5-9/h2-5H,6H2,1H3,(H,15,21)(H,16,17,22)

InChI Key

IEECQHCOPINTNS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)F)NC1=O

Origin of Product

United States

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